Lipophilicity Advantage: XLogP3-AA of 303995-55-3 vs. Unsubstituted Parent and Dimethylamino Analog
The computed XLogP3-AA value for the target compound (303995-55-3) is 2.9, compared to 2.1 for the 2-(dimethylamino) analog (CAS 303995-54-2) and 1.7 for the unsubstituted parent scaffold (CAS 303995-53-1) [1]. This represents a ΔLogP of +0.8 versus the dimethylamino analog and +1.2 versus the parent scaffold. These values were computed using the same algorithmic method (XLogP3 3.0) and are therefore directly comparable [1]. The incremental LogP of +0.8 to +1.2 places 303995-55-3 closer to the optimal lipophilicity range (LogP 1–3) for oral drug candidates while remaining below the LogP >3 threshold associated with elevated risk of phospholipidosis, CYP promiscuity, and poor solubility [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 (XLogP3-AA) |
| Comparator Or Baseline | CAS 303995-54-2 (dimethylamino analog): 2.1; CAS 303995-53-1 (unsubstituted parent): 1.7 |
| Quantified Difference | +0.8 vs. dimethylamino analog; +1.2 vs. parent scaffold |
| Conditions | Computed via XLogP3 3.0 algorithm as reported in PubChem (2021.05.07 release) |
Why This Matters
A LogP difference of ≥0.5 units is considered significant in drug discovery and materially affects predicted membrane permeability, metabolic stability, and off-target promiscuity, making this a key differentiator for library selection in cell-based screening assays.
- [1] PubChem. Computed Properties for CID 1482300 (303995-55-3), CID 1482299 (303995-54-2), and CID 5524611 (303995-53-1). National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 2010, 5(3): 235–248. DOI: 10.1517/17460441003605098. View Source
